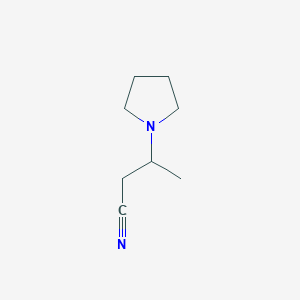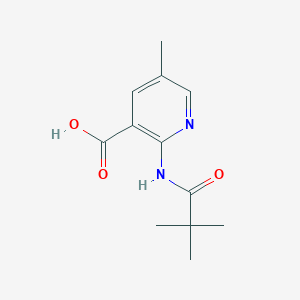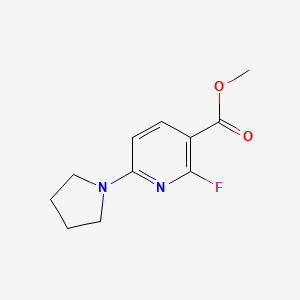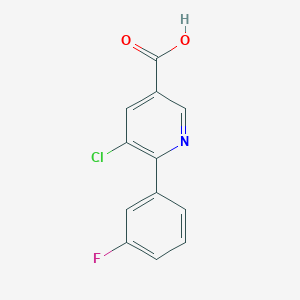
2-Chloro-5-(4-cyanobenzoyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(4-cyanobenzoyl)pyridine” is a chemical compound with the molecular formula C13H7ClN2O . It has a molecular weight of 242.66 . The compound appears as a yellow solid .
Molecular Structure Analysis
The molecule contains a total of 25 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitrile (aromatic) .Physical And Chemical Properties Analysis
“2-Chloro-5-(4-cyanobenzoyl)pyridine” is a yellow solid . It has a molecular weight of 242.66 .Applications De Recherche Scientifique
1. Molecular Salt and Cocrystal Synthesis
2-Chloro-4-nitrobenzoic acid and its derivatives are utilized in molecular salt and cocrystal synthesis. These compounds, including halogenated pyridine derivatives, play a pivotal role in crystal engineering, showcasing the importance of halogen bonds alongside strong hydrogen bonds for crystal stabilization. This research emphasizes the significance of halogen bonds in molecular structures, which could be an area of interest for compounds like 2-Chloro-5-(4-cyanobenzoyl)pyridine (Oruganti et al., 2017).
2. Fluorescent Probes for Ion Detection
Chloro and pyridine-containing compounds have been used to develop fluorescent probes for detecting ions like mercury. These compounds demonstrate how halogenated pyridine derivatives can be utilized in creating sensitive and selective probes for environmental and biological applications. This could suggest potential utility for similar compounds in sensory applications (Shao et al., 2011).
3. Catalytic Activity in Carbon–Carbon Bond Formation
N-Heterocyclic carbene and pyridine enhanced precatalyst preparation, stabilization, and initiation (PEPPSI) themed palladium complexes have shown significant catalytic activity in carbon–carbon bond-forming reactions. This suggests that similar structured compounds could potentially serve as catalysts in organic synthesis, promoting the formation of complex molecules (Akkoç et al., 2016).
4. Structural and Photophysical Properties of Complexes
Compounds with pyridine and chloro components have been analyzed for their structural and photophysical properties, showing diverse applications in material science, especially in light-emitting materials and devices. This area might be relevant for the study and application of 2-Chloro-5-(4-cyanobenzoyl)pyridine in creating new materials with specific light-emitting or absorbing properties (Mancilha et al., 2011).
Propriétés
IUPAC Name |
4-(6-chloropyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O/c14-12-6-5-11(8-16-12)13(17)10-3-1-9(7-15)2-4-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHERVQQOUMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249243 | |
| Record name | 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-cyanobenzoyl)pyridine | |
CAS RN |
1187171-36-3 | |
| Record name | 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















